3-Hydroxy Detomidine Hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

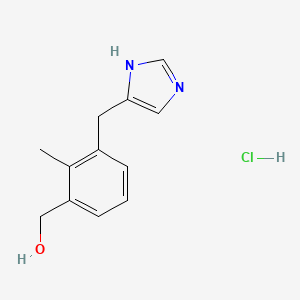

3-Hydroxy Detomidine Hydrochloride: is a chemical compound with the molecular formula C12H15ClN2O and a molecular weight of 238.71 g/mol . It is a derivative of detomidine, which is an alpha-2 adrenoceptor agonist commonly used for sedation, analgesia, and muscle relaxation . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy Detomidine Hydrochloride involves several steps. One common method includes the addition reaction of (2,3,3,5-dimethylphenyl) magnesium bromide with formaldehyde to produce an intermediate, which is then subjected to reduction in the presence of concentrated hydrochloric acid and isopropanol to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and consistency in industrial settings .

化学反応の分析

Types of Reactions: 3-Hydroxy Detomidine Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

Reduction: The compound can be reduced to remove the hydroxyl group.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions vary depending on the desired substitution, but common reagents include halogenating agents and nucleophiles.

Major Products:

Oxidation: Produces a ketone or aldehyde derivative.

Reduction: Produces a dehydroxylated compound.

Substitution: Produces various substituted derivatives depending on the reagents used.

科学的研究の応用

Chemistry: 3-Hydroxy Detomidine Hydrochloride is used as a reference standard in analytical chemistry to study the behavior of alpha-2 adrenoceptor agonists .

Biology: In biological research, it is used to investigate the effects of alpha-2 adrenoceptor agonists on cellular processes and receptor binding .

Medicine: While not used therapeutically, it serves as a model compound in pharmacological studies to understand the pharmacokinetics and pharmacodynamics of related drugs .

Industry: In the pharmaceutical industry, it is used in the development and testing of new sedative and analgesic drugs .

作用機序

3-Hydroxy Detomidine Hydrochloride exerts its effects by binding to alpha-2 adrenoceptors, which are G protein-coupled receptors. This binding inhibits the release of norepinephrine, leading to sedation, analgesia, and muscle relaxation . The molecular targets include presynaptic alpha-2 adrenoceptors, and the pathways involved are primarily related to the inhibition of norepinephrine release .

類似化合物との比較

Detomidine Hydrochloride: A closely related compound used for similar purposes but without the hydroxyl group.

Dexmedetomidine: Another alpha-2 adrenoceptor agonist with a similar mechanism of action but different pharmacokinetic properties.

Uniqueness: 3-Hydroxy Detomidine Hydrochloride is unique due to the presence of the hydroxyl group, which can influence its solubility, reactivity, and binding affinity to receptors. This makes it a valuable compound for studying the structure-activity relationship of alpha-2 adrenoceptor agonists .

生物活性

3-Hydroxy Detomidine Hydrochloride is a potent alpha-2 adrenoceptor agonist primarily studied for its sedative, analgesic, and muscle-relaxing properties. This article provides a comprehensive overview of its biological activity, including pharmacokinetics, mechanism of action, and comparative studies with related compounds.

Chemical Structure and Properties

Chemical Formula: C12H15ClN2O

Molecular Weight: 240.71 g/mol

CAS Number: 1346603-61-9

This compound is characterized by the presence of a hydroxyl group that differentiates it from its parent compound, Detomidine. This structural modification influences its pharmacological profile and receptor binding affinity.

This compound exerts its biological effects primarily through binding to alpha-2 adrenoceptors , which are G protein-coupled receptors located in the central nervous system. The binding inhibits norepinephrine release, leading to:

- Sedation : Induces a state of calm and drowsiness.

- Analgesia : Provides pain relief by modulating pain pathways.

- Muscle Relaxation : Reduces muscle tone and spasticity.

Pharmacokinetics

The pharmacokinetic profile of 3-Hydroxy Detomidine has been studied extensively, particularly in equine models. Key findings from recent studies include:

- Administration Routes : Effective via intravenous (IV) and intramuscular (IM) routes.

- Half-Life : Approximately 1-2 hours post-administration.

- Volume of Distribution (Vd) : Ranges from 0.69 L/kg to 1.89 L/kg, indicating extensive distribution in body tissues.

- Protein Binding : Approximately 85%, suggesting significant interaction with plasma proteins.

Table 1: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Half-Life | 1-2 hours |

| Volume of Distribution (Vd) | 0.69 - 1.89 L/kg |

| Protein Binding | ~85% |

Comparative Studies

Comparative studies have highlighted the unique properties of 3-Hydroxy Detomidine relative to other alpha-2 agonists like Detomidine and Dexmedetomidine.

Table 2: Comparison with Similar Compounds

| Compound | Mechanism of Action | Unique Features |

|---|---|---|

| Detomidine | Alpha-2 adrenoceptor agonist | Parent compound, lacks hydroxyl group |

| Dexmedetomidine | Alpha-2 adrenoceptor agonist | Higher selectivity for alpha-2 receptors |

| 3-Hydroxy Detomidine | Alpha-2 adrenoceptor agonist | Hydroxyl group enhances solubility |

Case Studies

A study conducted involving eight horses assessed the pharmacokinetics of 3-Hydroxy Detomidine following IV and IM administration. The results indicated that the metabolite was detectable in plasma for up to 35 hours post-administration, demonstrating its prolonged activity compared to other sedatives.

Key Findings:

- Co-administration with butorphanol resulted in altered pharmacokinetics, showing a statistically significant reduction in clearance rates (p < 0.05).

- Urinary excretion profiles indicated that metabolites were present for extended periods, suggesting potential implications for drug testing in veterinary practice .

特性

IUPAC Name |

[3-(1H-imidazol-5-ylmethyl)-2-methylphenyl]methanol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O.ClH/c1-9-10(3-2-4-11(9)7-15)5-12-6-13-8-14-12;/h2-4,6,8,15H,5,7H2,1H3,(H,13,14);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHQUAWVVRURKMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1CO)CC2=CN=CN2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。